molecular formula C18H22N4O4 B4812807 3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B4812807
M. Wt: 358.4 g/mol
InChI Key: PWQMMZHEHKIETE-UHFFFAOYSA-N
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Description

3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylphenoxy moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Dimethylphenoxy Moiety: The dimethylphenoxy group can be attached through nucleophilic substitution reactions, using appropriate phenoxy derivatives and leaving groups.

    Final Coupling: The final coupling step involves the reaction of the oxadiazole intermediate with the dimethylphenoxy and cyclopropyl groups under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethylphenoxy moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule, particularly at the phenoxy and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols, amines, or reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazoles, phenoxy derivatives, or cyclopropyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-thiadiazole-5-carboxamide
  • 3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-triazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the oxadiazole ring and the combination of cyclopropyl and dimethylphenoxy groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-cyclopropyl-N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-11-3-6-14(9-12(11)2)25-10-15(23)19-7-8-20-17(24)18-21-16(22-26-18)13-4-5-13/h3,6,9,13H,4-5,7-8,10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQMMZHEHKIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
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3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
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3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
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3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-cyclopropyl-N~5~-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

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